molecular formula C6H6N2O B050222 5H-pyrrolo[1,2-a]imidazol-7(6H)-one CAS No. 112513-82-3

5H-pyrrolo[1,2-a]imidazol-7(6H)-one

Cat. No. B050222
M. Wt: 122.12 g/mol
InChI Key: JXQCJYNMPFHDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one derivatives can involve various strategies, including the reaction of aryl-6, 7-dihydro-5H-pyrrolo[1,2-a]imidazoles with alkylating reagents to yield novel compounds with significant antibacterial and antifungal activities (Demchenko et al., 2021). Another approach involves the functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles through conversion to quaternary imidazolium salts for subsequent reactions (Gallagher & Adams, 1989).

Molecular Structure Analysis

The molecular structure of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one derivatives is characterized by NMR, LC-MS, and sometimes by X-ray crystallography, providing insights into their three-dimensional conformation and reactivity. These structural analyses support the identification of active compounds with potential bioactivity.

Chemical Reactions and Properties

5H-pyrrolo[1,2-a]imidazol-7(6H)-one and its derivatives undergo various chemical reactions, including nitration, amination, and cyclization to synthesize compounds with diversified functional groups (Kavina et al., 2018). These reactions expand the chemical space of the scaffold, offering routes to novel compounds with enhanced properties.

Scientific Research Applications

Specific Scientific Field

This compound has been used in the field of cancer research .

Summary of the Application

“5H-pyrrolo[1,2-a]imidazol-7(6H)-one” derivatives have been used as WDR5 WIN-site inhibitors . WDR5 is a chromatin-regulatory scaffold protein that is overexpressed in various cancers and is a potential epigenetic drug target for the treatment of mixed-lineage leukemia .

Methods of Application or Experimental Procedures

The compound was discovered using fragment-based methods and structure-based design . The fragment class of the compound was expanded using a structure-based design approach .

Results or Outcomes

The lead compounds arrived at had dissociation constants <10 nM and showed micromolar cellular activity against an AML-leukemia cell line .

Application in Material Science and Pharmaceutical Field

Specific Scientific Field

This compound has been used in the fields of material science and pharmaceuticals .

Summary of the Application

Imidazo[1,5-a]pyridine nuclei and derivatives, which are similar to “5H-pyrrolo[1,2-a]imidazol-7(6H)-one”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

This class of aromatic heterocycles has shown great potential in several research areas, from materials science to the pharmaceutical field .

Application in Chiral Ionic Liquids Synthesis

Specific Scientific Field

This compound has been used in the field of chiral ionic liquids synthesis .

Summary of the Application

“5H-pyrrolo[1,2-a]imidazol-7(6H)-one” derivatives have been used as intermediates for chiral ionic liquids synthesis .

Methods of Application or Experimental Procedures

The compound was obtained in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions .

Results or Outcomes

The imidazole derivative has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions .

Application in Optoelectronic Devices, Sensors, Anti-cancer Drugs, and Emitters for Confocal Microscopy and Imaging

Specific Scientific Field

This compound has been used in the fields of optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Summary of the Application

Imidazo[1,5-a]pyridine nuclei and derivatives, which are similar to “5H-pyrrolo[1,2-a]imidazol-7(6H)-one”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

This class of aromatic heterocycles has shown great potential in several research areas, from materials science to the pharmaceutical field .

Application in Chiral Ionic Liquids Synthesis

Specific Scientific Field

This compound has been used in the field of chiral ionic liquids synthesis .

Summary of the Application

“5H-pyrrolo[1,2-a]imidazol-7(6H)-one” derivatives have been used as intermediates for chiral ionic liquids synthesis .

Methods of Application or Experimental Procedures

The compound was obtained in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions .

Results or Outcomes

The imidazole derivative has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions .

Application in Optoelectronic Devices, Sensors, Anti-cancer Drugs, and Emitters for Confocal Microscopy and Imaging

Specific Scientific Field

This compound has been used in the fields of optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Summary of the Application

Imidazo[1,5-a]pyridine nuclei and derivatives, which are similar to “5H-pyrrolo[1,2-a]imidazol-7(6H)-one”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

This class of aromatic heterocycles has shown great potential in several research areas, from materials science to the pharmaceutical field .

Future Directions

The future directions of research on 5H-pyrrolo[1,2-a]imidazol-7(6H)-one could involve further exploration of its potential applications in various fields, such as its use as a potent and selective alpha1A adrenoceptor partial agonist and its potential applications in the treatment of mixed-lineage leukemia . Further studies could also explore its synthesis and chemical reactions .

properties

IUPAC Name

5,6-dihydropyrrolo[1,2-a]imidazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQCJYNMPFHDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-pyrrolo[1,2-a]imidazol-7(6H)-one

CAS RN

112513-82-3
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol (7.1 g, 57.2 mmol) in DCM (70 mL) was added MnO2 (34.8 g, 400.3 mmol) portion wise. The reaction mixture was stirred vigorously at RT for 3 days under N2. The reaction mixture was filtered through Celite and washed with DCM (200 mL) and EtOAc (200 mL). The filtrate was concentrated in vacuo to give the title compound as a yellow solid (4.04 g, 58% yield); 1H NMR (500 MHz, CDCl3) delta 3.08-3.23 (2H, m), 4.39 (2H, t, J=5.83 Hz), 7.26 (1H, s), 7.56 (1H, s); LC-MS: m/z=+122.9 (M+H)+.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
34.8 g
Type
catalyst
Reaction Step One
Yield
58%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.